![molecular formula C11H13NO3 B1296700 (S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester CAS No. 82353-55-7](/img/structure/B1296700.png)
(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
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Overview
Description
“(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester” is a complex organic compound. It contains an ester functional group, which is a carbonyl adjacent to an ether linkage . It is derived from a carboxylic acid and an alcohol .
Synthesis Analysis
Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .Molecular Structure Analysis
The molecular structure of an ester involves the combination of a carboxylic acid and an alcohol, resulting in the formation of an ester linkage -COO- . The specific structure of “(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester” would require more specific information or computational chemistry analysis.Chemical Reactions Analysis
Esters undergo various reactions, including esterification, hydrolysis, and reduction . Esterification occurs when an alcohol and a carboxylic acid react in the presence of an acid catalyst . Hydrolysis of an ester can occur in both acidic and basic conditions, resulting in the formation of a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding, making them intermediate in boiling points between nonpolar alkanes and alcohols . They are somewhat soluble in water, especially those of low molar mass . The specific physical and chemical properties of “(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester” would require experimental determination or computational prediction.Scientific Research Applications
Protection of Carboxylic Acids
Benzyl esters like this compound are often used in organic synthesis as protective groups for carboxylic acids . They prevent unwanted reactions from occurring at the carboxylic acid group while other reactions are being carried out on the molecule .
Esterification Reactions
This compound can be involved in esterification reactions mediated by triethylamine . These reactions can occur between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids . This process is not affected by alcohols, phenols, amides, and other sensitive functionality .
Benzyne-Mediated Esterification
A benzyne-mediated esterification of carboxylic acids and alcohols can provide products under mild conditions . This involves a selective nucleophilic addition of carboxylic acid to benzyne in the presence of alcohol followed by a transesterification with alcohol .
Peptide Synthesis
This compound can be used as a starting material for peptide synthesis . It can be used in the synthesis of protected amino acids, coupling reagents, linkers and resins, and natural and unusual amino acids .
Medicinal Chemistry
In the field of medicinal chemistry, this compound can be used as a building block . It can be used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides .
Catalysis
Benzyl esters like this compound can be used in the synthesis of benzylpalladium complexes . These complexes can act as catalysts for the substitution of olefins with benzylic groups .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
benzyl N-[(2S)-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,12,14)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXJPZGMVKIPHE-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C=O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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